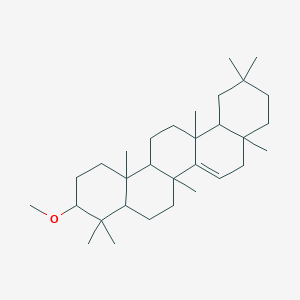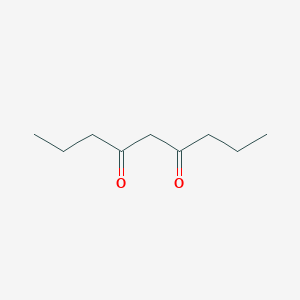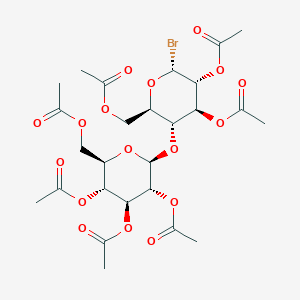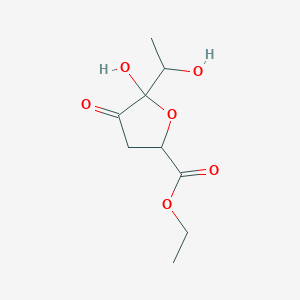
4-(4-Nitrophenyl)oxazole
Vue d'ensemble
Description
4-(4-Nitrophenyl)oxazole is a chemical compound with the molecular formula C9H6N2O3 . It is a solid substance and is used in various chemical reactions due to its oxazole core .
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)oxazole and similar compounds has been studied extensively. One method involves the cyclization of 2-acylamino-ketones, a process known as the Robinson–Gabriel synthesis . Another method involves the reaction of acid amides with α-haloketones or α-hydroxyketones .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)oxazole consists of a five-membered oxazole ring attached to a nitrophenyl group . The oxazole ring is a heterocyclic compound containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
4-(4-Nitrophenyl)oxazole can participate in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of new chemical entities in medicinal chemistry . The nitration reactions of azoles have been studied extensively .Physical And Chemical Properties Analysis
4-(4-Nitrophenyl)oxazole is a solid substance . It has a molecular weight of 190.16 . The compound is typically stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Therapeutic Agents
4-(4-Nitrophenyl)oxazole: serves as a significant heterocyclic nucleus in medicinal chemistry due to its ability to bind with a wide spectrum of receptors and enzymes through non-covalent interactions . Its structural and chemical diversity allows for the synthesis of various therapeutic agents, playing a vital role in drug discovery.
Antibacterial Applications
Oxazole derivatives have been synthesized and examined for their antibacterial potential against a range of pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . 4-(4-Nitrophenyl)oxazole could be a precursor in developing new antibacterial agents.
Antifungal and Anti-inflammatory Agents
The oxazole ring is known for its antifungal and anti-inflammatory properties. Research has shown that oxazole derivatives can be effective in treating fungal infections and reducing inflammation, making them valuable in the development of antifungal and anti-inflammatory medications .
Anticancer Research
Oxazole compounds, including 4-(4-Nitrophenyl)oxazole , are explored for their anticancer activities. They are used to create compounds that can interact with cancer cells and potentially inhibit their growth or induce apoptosis .
Antiviral and Anti-tubercular Research
The oxazole nucleus is also being investigated for its antiviral and anti-tubercular effects. Derivatives of oxazole have shown promise in the treatment of viral infections and tuberculosis, which is crucial given the rising resistance to existing drugs .
Anti-parasitic and Antidiabetic Applications
Research into oxazole derivatives has included their use as anti-parasitic and antidiabetic agents. These compounds have the potential to treat parasitic infections and manage diabetes, contributing to the broader spectrum of therapeutic applications .
Material Science: Chemical Synthesis and Chromatography
In material science, 4-(4-Nitrophenyl)oxazole can be utilized in chemical synthesis and chromatography due to its stability and reactive nature. Scientists leverage its properties in various areas of research, including life science and analytical chemistry .
Pharmaceutical Chemistry: Biologically Active Compounds
As an important class of biologically active compounds, oxazole derivatives are considered the main structure of many pharmaceutical agents. They are central to the synthesis of molecules with significant biological activity, impacting the field of pharmaceutical chemistry .
Safety and Hazards
4-(4-Nitrophenyl)oxazole is associated with certain safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future research directions for 4-(4-Nitrophenyl)oxazole and similar compounds are vast. Given their wide spectrum of biological activities, these compounds are likely to continue being a focus of research in medicinal chemistry . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , indicating potential future directions in the field of nanotechnology.
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSISQMFQWBGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561723 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)oxazole | |
CAS RN |
13382-61-1 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














